molecular formula C8H9N3O4 B1678753 Nicorandil CAS No. 65141-46-0

Nicorandil

Cat. No. B1678753
CAS RN: 65141-46-0
M. Wt: 211.17 g/mol
InChI Key: LBHIOVVIQHSOQN-UHFFFAOYSA-N
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Description

Nicorandil is a vasodilatory drug that functions through potassium channels and intracellular cGMP concentrations . It is commonly used to treat angina . It is a niacinamide derivative that induces vasodilation of arterioles and large coronary arteries by activating potassium channels . It is often used for patients with angina who remain symptomatic despite optimal treatment with other antianginal drugs .


Synthesis Analysis

The synthesis of Nicorandil involves crystallization from water and recycling of the aqueous mother liquor . The crude Nicorandil is isolated by filtration after thermostating the heterogeneous mixture at the temperature of 0-15°C (preferably 5°C) .


Molecular Structure Analysis

Nicorandil is a small molecule with a chemical formula of C8H9N3O4 . Its molecular weight is 211.177 . It has been found that the binary solids of Nicorandil with homologous dicarboxylic acids exhibit improved physical and mechanical properties compared to the Nicorandil drug .


Physical And Chemical Properties Analysis

Nicorandil exhibits moderate solubility (1.19 mg mL−1 at 37 °C) and has a short half-life (<1 h) due to rapid metabolism and systematic elimination via oral administration . It is formulated in tablet and liquid dosage forms for oral and intravenous routes of drug delivery .

Scientific Research Applications

Effects on Overactive Bladder

Nicorandil, an ATP-sensitive potassium (KATP) channel opener with nitric oxide (NO) donor properties, has been explored for its effects on overactive bladder (OAB) in animal models. This research indicates a potential application beyond its current clinical use for ischemic heart disease (Kamiyama et al., 2008).

Cardioprotective Effects

Nicorandil demonstrates cardioprotective effects in various scenarios:

Neuroprotective Role

Nicorandil shows potential neuroprotective effects, as it prevents oxidative stress-induced apoptosis in neurons and has been associated with reduced brain injury in models of brain ischemia (Teshima et al., 2003).

Inhibition of Neutrophil Recruitment

Research indicates that nicorandil can inhibit neutrophil recruitment in carrageenan-induced experimental pleurisy in mice, suggesting anti-inflammatory properties (Matsui et al., 2015).

Impact on Exercise-Induced Myocardial Injury

Nicorandil has been found to protect the heart from exhaustive exercise-induced myocardial injury in rats, offering potential therapeutic application in exercise-induced myocardial injury (Lv et al., 2022).

Safety And Hazards

Nicorandil can cause serious eye damage and is harmful if swallowed . It is advised to avoid dust formation, ingestion, and inhalation . Protective equipment and face protection should be worn when handling Nicorandil .

Future Directions

Nicorandil remains a fascinating drug with potential actions in cardiac ischemia . It has dual properties as both a nitric oxide (NO) donor and K ATP channel opener, by which it can cause coronary artery vasodilation, as well as cardioprotection against ischemia and reperfusion (I/R) injury . Recent studies suggest that Nicorandil may suppress ischemia-induced ventricular arrhythmias (VA) . Further clinical trials are needed to evaluate the benefit of Nicorandil for patients with chronic total occlusion (CTO) .

properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHIOVVIQHSOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045692
Record name Nicorandil
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Partly miscible
Record name Nicorandil
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Mechanism of Action

Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug.
Record name Nicorandil
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Product Name

Nicorandil

CAS RN

65141-46-0
Record name Nicorandil
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Record name Nicorandil [USAN:INN:BAN:JAN]
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Record name Nicorandil
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Record name Nicorandil
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Record name NICORANDIL
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Melting Point

92-93
Record name Nicorandil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,600
Citations
S Horinaka - Drugs, 2011 - Springer
… the efficacy of treatment with nicorandil, which counteracts cardiac … First, the rationale for nicorandil treatment and its … and pharmacological preconditioning with nicorandil as well as …
Number of citations: 125 link.springer.com
N Taira - The American journal of cardiology, 1989 - Elsevier
… ous results on nicorandil suggest the following: (1) The property of nicorandil as a resistive … The nonunanimous effect of nicorandil on venous return is a result of the opposing actions …
Number of citations: 417 www.sciencedirect.com
A Frydman - Journal of cardiovascular pharmacology, 1992 - journals.lww.com
… Nicorandil is rapidly and almost completely absorbed from the gastrointestinal tract. Nicorandil … concentration or total amount of absorbed nicorandil. After oral administration of a 5-, 10-, …
Number of citations: 94 journals.lww.com
AM Frydman, P Chapelle, H Diekmann, R Bruno… - The American journal of …, 1989 - Elsevier
This report presents the findings of some studies on single intravenous and oral dosing performed in healthy volunteers to determine the pharmacokinetics and preliminary metabolism …
Number of citations: 103 www.sciencedirect.com
K Iwakura, H Ito, A Okamura, Y Koyama, M Date… - Circulation …, 2009 - jstage.jst.go.jp
… Nicorandil should be administrated before or at the time of … oral nicorandil. For a 3-arm trial consisting of the control and 2 nicorandil arms with and without subsequent oral nicorandil, …
Number of citations: 77 www.jstage.jst.go.jp
IONA Study Group - The Lancet, 2002 - Elsevier
… In addition to its anti-ischaemic effects, the antianginal drug nicorandil is thought to have cardioprotective properties. We did a randomised trial to find out whether nicorandil could …
Number of citations: 772 www.sciencedirect.com
GJ Gross, JA Auchampach, M Maruyama… - Journal of …, 1992 - journals.lww.com
… for a direct cardioprotective effect of nicorandil in the ischemic-reperfused myo- … nicorandil may be in part responsible for the beneficial effects observed in the present study. Nicorandil …
Number of citations: 115 journals.lww.com
A Markham, GL Plosker, KL Goa - Drugs, 2000 - Springer
… nicorandil as treatment for angina pectoris is headache. This can be minimised by commencing nicorandil … reports of mouth ulcers in patients receiving nicorandil; causality has not been …
Number of citations: 204 link.springer.com
T Sato, N Sasaki, B O'Rourke, E Marbán - Journal of the American College …, 2000 - jacc.org
… that nicorandil given orally to rats is preferentially distributed into heart mitochondria (14). Therefore, we hypothesized that nicorandil targets mitoK ATP channels and the nicorandil-…
Number of citations: 293 www.jacc.org
LA Ahmed - Indian Journal of Pharmacology, 2019 - ncbi.nlm.nih.gov
… CAD) and the Impact of Nicorandil in Angina studies have revealed a beneficial impact for nicorandil on mortality and morbidity in patients with CAD.[2,3] The use of nicorandil has been …
Number of citations: 32 www.ncbi.nlm.nih.gov

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